Acetamide, 2-((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)thio)-
Acetamide, 2-((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)thio)-
Brand Name:
Vulcanchem
CAS No.:
77952-74-0
VCID:
VC21330829
InChI:
InChI=1S/C13H14N4O3S/c1-9-15-12(17(19)20)13(21-8-11(14)18)16(9)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H2,14,18)
SMILES:
CC1=NC(=C(N1CC2=CC=CC=C2)SCC(=O)N)[N+](=O)[O-]
Molecular Formula:
C13H14N4O3S
Molecular Weight:
306.34 g/mol
Acetamide, 2-((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)thio)-
CAS No.: 77952-74-0
Cat. No.: VC21330829
Molecular Formula: C13H14N4O3S
Molecular Weight: 306.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77952-74-0 |
|---|---|
| Molecular Formula | C13H14N4O3S |
| Molecular Weight | 306.34 g/mol |
| IUPAC Name | 2-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C13H14N4O3S/c1-9-15-12(17(19)20)13(21-8-11(14)18)16(9)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H2,14,18) |
| Standard InChI Key | LCKFZDKHJUUFKH-UHFFFAOYSA-N |
| SMILES | CC1=NC(=C(N1CC2=CC=CC=C2)SCC(=O)N)[N+](=O)[O-] |
| Canonical SMILES | CC1=NC(=C(N1CC2=CC=CC=C2)SCC(=O)N)[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator